synthesis and characterization of N-acetyl-4-nitrophenylalanine
synthesis and characterization of N-acetyl-4-nitrophenylalanine
An In-depth Technical Guide to the Synthesis and Characterization of N-acetyl-4-nitrophenylalanine
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-acetyl-4-nitrophenylalanine. As a key derivative of an unnatural amino acid, this compound serves as a valuable building block in peptide synthesis, drug discovery, and as a molecular probe. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and high-purity outcomes.
The Strategic Importance of N-acetyl-4-nitrophenylalanine
N-acetyl-4-nitrophenylalanine is more than a mere chemical entity; it is a strategic tool in molecular design. The introduction of a nitro group onto the phenyl ring of phenylalanine dramatically alters its electronic properties, making it a useful probe for studying local protein environments.[1] The N-acetyl group, in turn, protects the amine functionality, a critical step for its use as a building block in further synthetic applications, such as peptide synthesis. This guide offers a self-validating system for its preparation and quality control, ensuring a reliable supply of this crucial reagent for advanced research applications.
Synthesis: From Amino Acid to Acetylated Derivative
The synthesis of N-acetyl-4-nitrophenylalanine is achieved through the N-acetylation of 4-nitrophenylalanine. The most direct and efficient method involves the reaction of the primary amine with acetic anhydride.
Principle of N-Acetylation
The core of the synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-nitrophenylalanine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. A subsequent elimination of an acetate ion as a leaving group, followed by deprotonation, yields the stable amide product, N-acetyl-4-nitrophenylalanine. The reaction is typically performed in a weakly acidic or neutral aqueous environment to maintain the nucleophilicity of the amine while ensuring the stability of the starting material and product.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the comprehensive workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of N-acetyl-4-nitrophenylalanine.
Detailed Synthesis Protocol
Materials:
-
L-4-Nitrophenylalanine
-
Acetic Anhydride
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, suspend 2.10 g (10 mmol) of L-4-nitrophenylalanine in 25 mL of deionized water.
-
Acetylation: While stirring vigorously, add 1.5 mL (approx. 1.62 g, 15.9 mmol) of acetic anhydride to the suspension.
-
Reaction: Continue to stir the mixture at room temperature for 30-60 minutes. The suspension will gradually dissolve as the acetylated product forms a water-soluble carboxylate salt, before the final product begins to precipitate.
-
Crystallization: Cool the reaction flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 10 mL portions of ice-cold deionized water to remove any unreacted starting materials and acetic acid.
-
Drying: Allow the crude product to air-dry on the filter paper. A preliminary yield can be recorded at this stage.
Purification by Recrystallization
Recrystallization is a critical step to remove impurities and obtain a highly pure product. The choice of solvent is paramount; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2] For N-acetyl-4-nitrophenylalanine, a binary solvent system such as ethanol/water is often effective.[2][3]
Protocol:
-
Solvent Preparation: Prepare a suitable volume of the recrystallization solvent. A good starting point is a 50:50 (v/v) mixture of ethanol and water.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Final Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
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Drying: Dry the final product under vacuum to a constant weight. The melting point should be determined and compared to literature values as a preliminary check of purity.
Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized N-acetyl-4-nitrophenylalanine. The workflow below illustrates the logical progression of analytical techniques.
Caption: Logical workflow for the characterization of N-acetyl-4-nitrophenylalanine.
Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive technique used to assess the purity of the product and monitor the progress of the reaction. It operates on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[5][6]
Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[6]
-
Spotting: Dissolve small amounts of the starting material (4-nitrophenylalanine), the crude product, and the recrystallized product in a suitable solvent (e.g., methanol). Spot each solution onto the baseline.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 80:20:1 ethyl acetate:hexane:acetic acid). The solvent level must be below the baseline.[5]
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. Visualize the spots under UV light. The pure product should appear as a single spot with a distinct Retention Factor (Rf) value, different from the starting material. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups in the molecule. The presence of characteristic absorption bands confirms the successful acetylation and the integrity of the overall structure.
Protocol: The spectrum can be obtained using an ATR-FTIR spectrometer by placing a small amount of the dry, solid sample directly on the crystal.[7]
Expected Data: The following table summarizes the key vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 | Confirms the presence of the carboxylic acid moiety. |
| N-H (Amide) | Stretching | 3250-3350 | Indicates the presence of the secondary amide. |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Confirms the carboxylic acid carbonyl. |
| C=O (Amide I) | Stretching | 1640-1680 | Confirms the amide carbonyl, a direct result of the acetylation. |
| N-O (Nitro Group) | Asymmetric Stretching | 1510-1560 | Characteristic strong absorption for the aromatic nitro group.[8] |
| N-O (Nitro Group) | Symmetric Stretching | 1345-1385 | Characteristic strong absorption for the aromatic nitro group.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural confirmation.
Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | broad s | 1H | -COOH | Acidic proton, often broad and downfield.[8] |
| ~8.5 | d | 1H | -NH- | Amide proton, coupled to the α-proton. |
| ~8.2 | d | 2H | Aromatic (ortho to NO₂) | Protons deshielded by the electron-withdrawing nitro group. |
| ~7.5 | d | 2H | Aromatic (meta to NO₂) | Protons on the aromatic ring. |
| ~4.5 | m | 1H | α-CH | Methine proton adjacent to the carbonyl and amide groups. |
| ~3.1, ~3.0 | m (dd) | 2H | β-CH₂ | Diastereotopic methylene protons adjacent to the aromatic ring. |
| ~1.8 | s | 3H | -COCH₃ | Acetyl methyl protons, appearing as a sharp singlet. |
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | -COOH | Carboxylic acid carbonyl carbon. |
| ~170 | -NHC O- | Amide carbonyl carbon. |
| ~147 | Aromatic (C-NO₂) | Quaternary carbon attached to the nitro group, significantly downfield. |
| ~145 | Aromatic (C-CH₂) | Quaternary aromatic carbon attached to the side chain. |
| ~131 | Aromatic (CH) | Aromatic methine carbons ortho to the nitro group. |
| ~124 | Aromatic (CH) | Aromatic methine carbons meta to the nitro group. |
| ~55 | α-CH | Alpha-carbon, shifted downfield by adjacent N and C=O groups. |
| ~37 | β-CH₂ | Beta-carbon of the side chain. |
| ~23 | -COCH₃ | Acetyl methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, which may be infused directly or analyzed via LC-MS.
Expected Data:
-
Molecular Formula: C₁₁H₁₂N₂O₅
-
Molecular Weight: 252.23 g/mol
-
Expected Ions (ESI):
-
Positive Mode: [M+H]⁺ = 253.08, [M+Na]⁺ = 275.06
-
Negative Mode: [M-H]⁻ = 251.07
-
The observation of these ions at their correct mass-to-charge ratio provides strong evidence for the successful synthesis of the target molecule.
Conclusion
This guide has detailed a robust and verifiable methodology for the . By adhering to these protocols and understanding the principles behind them, researchers can confidently produce this valuable compound with high purity. The systematic application of chromatographic and spectroscopic techniques is non-negotiable for validating the final product, ensuring its suitability for downstream applications in drug development and chemical biology.
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